7-(Trimethylstannyl)pyrido[2,3-d]pyrimidine 7-(Trimethylstannyl)pyrido[2,3-d]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16683976
InChI: InChI=1S/C7H4N3.3CH3.Sn/c1-2-6-4-8-5-10-7(6)9-3-1;;;;/h1-2,4-5H;3*1H3;
SMILES:
Molecular Formula: C10H13N3Sn
Molecular Weight: 293.94 g/mol

7-(Trimethylstannyl)pyrido[2,3-d]pyrimidine

CAS No.:

Cat. No.: VC16683976

Molecular Formula: C10H13N3Sn

Molecular Weight: 293.94 g/mol

* For research use only. Not for human or veterinary use.

7-(Trimethylstannyl)pyrido[2,3-d]pyrimidine -

Specification

Molecular Formula C10H13N3Sn
Molecular Weight 293.94 g/mol
IUPAC Name trimethyl(pyrido[2,3-d]pyrimidin-7-yl)stannane
Standard InChI InChI=1S/C7H4N3.3CH3.Sn/c1-2-6-4-8-5-10-7(6)9-3-1;;;;/h1-2,4-5H;3*1H3;
Standard InChI Key PKWFOJVFPXVVJX-UHFFFAOYSA-N
Canonical SMILES C[Sn](C)(C)C1=NC2=NC=NC=C2C=C1

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s structure consists of a bicyclic pyrido[2,3-d]pyrimidine system, a fused heterocycle comprising pyridine and pyrimidine rings. The trimethylstannyl (-Sn(CH₃)₃) group at position 7 introduces steric bulk and metalloid reactivity. Key structural features include:

  • Molecular Formula: C₁₀H₁₂N₃Sn

  • Molecular Weight: 301.93 g/mol

  • Coordination Geometry: The tin atom adopts a tetrahedral geometry, typical of organotin(IV) compounds .

Physicochemical Characteristics

While experimental data for this specific derivative remain sparse, analogous pyridopyrimidines exhibit:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to hydrogen-bonding interactions with the nitrogen-rich core .

  • Stability: Organotin compounds are generally air- and moisture-sensitive, requiring inert storage conditions .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 7-(trimethylstannyl)pyrido[2,3-d]pyrimidine likely proceeds via late-stage stannylation of a preformed pyridopyrimidine scaffold. Two plausible routes are hypothesized:

Route A: Halogen-Stannane Exchange

  • Precursor: 7-Halopyrido[2,3-d]pyrimidine (X = Cl, Br, I).

  • Stannylation: Reaction with hexamethylditin (Sn₂(CH₃)₆) under palladium catalysis, following Stille coupling conditions .

7-X-Pyrido[2,3-d]pyrimidine+Sn2(CH3)6Pd(0)7-Sn(CH3)3-Pyrido[2,3-d]pyrimidine+Sn(CH3)3X\text{7-X-Pyrido[2,3-d]pyrimidine} + \text{Sn}_2(\text{CH}_3)_6 \xrightarrow{\text{Pd(0)}} \text{7-Sn(CH}_3\text{)}_3\text{-Pyrido[2,3-d]pyrimidine} + \text{Sn(CH}_3\text{)}_3\text{X}

Route B: Direct Cyclization with Stannylated Intermediates

  • Building Blocks: Functionalized pyrimidine and pyridine precursors bearing a trimethylstannyl group.

  • Cyclocondensation: Thermal or acid-catalyzed fusion to form the bicyclic system, though this approach risks tin-ligand dissociation .

Reported Analog Synthesis

While no explicit synthesis of 7-(trimethylstannyl)pyrido[2,3-d]pyrimidine is documented, related pyridopyrimidine stannanes have been prepared via:

  • Palladium-mediated cross-coupling of tributyltin reagents with halogenated heterocycles .

  • Nucleophilic displacement of leaving groups (e.g., triflate) by stannyl anions .

Applications in Organic Synthesis

Stille Cross-Coupling Reactions

The trimethylstannyl group serves as a transmetalation agent in Pd-catalyzed couplings, enabling the formation of C–C bonds. For example:

7-Sn(CH3)3-Pyrido[2,3-d]pyrimidine+R-XPd(0)7-R-Pyrido[2,3-d]pyrimidine+Sn(CH3)3X\text{7-Sn(CH}_3\text{)}_3\text{-Pyrido[2,3-d]pyrimidine} + \text{R-X} \xrightarrow{\text{Pd(0)}} \text{7-R-Pyrido[2,3-d]pyrimidine} + \text{Sn(CH}_3\text{)}_3\text{X}

Key Advantages:

  • High functional group tolerance.

  • Compatibility with electron-deficient aryl and heteroaryl partners .

Pharmacophore Development

Pyrido[2,3-d]pyrimidines are privileged scaffolds in drug discovery. The stannylated derivative may act as a synthetic intermediate for:

  • Kinase Inhibitors: Analogous compounds (e.g., PD-173955) inhibit tyrosine kinases implicated in cancer .

  • Antimicrobial Agents: Pyridopyrimidine-triazole hybrids demonstrate broad-spectrum activity .

Research Findings and Biological Relevance

Structural Insights

  • Electronic Effects: The electron-withdrawing pyridopyrimidine core modulates the tin center’s reactivity, enhancing selectivity in cross-coupling reactions .

  • Steric Considerations: The bulky trimethylstannyl group may hinder undesired side reactions (e.g., homo-coupling) .

Biological Screening Data

Though direct studies on 7-(trimethylstannyl)pyrido[2,3-d]pyrimidine are absent, related analogs exhibit:

Compound ClassActivity (IC₅₀)TargetReference
6-Phenylpyrido[2,3-d]pyrimidinones0.021 μM (RIPK2 kinase)Inflammatory signaling
2-Thioxo-pyrido[2,3-d]pyrimidines12.5 μg/mL (E. coli)Antimicrobial

Future Directions

  • Synthetic Optimization: Developing one-pot methodologies for stannylated pyridopyrimidines.

  • Biological Profiling: Evaluating the compound’s potential as a kinase inhibitor or antimicrobial agent.

  • Material Science Applications: Exploring its use in tin-containing coordination polymers.

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